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molecular formula C18H21NO3 B8640676 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one CAS No. 1190230-47-7

1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one

Cat. No. B8640676
M. Wt: 299.4 g/mol
InChI Key: ANKJXSOMEJINDX-UHFFFAOYSA-N
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Patent
US09173424B2

Procedure details

In a 200 mL round-bottomed flask, (E)-1-(2-hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one (1.08 g, 3.63 mmol) and 80 mg of 10% Pd/C was mixed together in wet EtOAc (50 ml). Hydrogenation was conducted at atmospheric pressure room temperature until the starting material was gone. The catalyst was filtered and the crude was purified by chromatography on silica gel (25% EtOAc/hexane) to provide 0.92 g of final compound (82%) as off white solid.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:5]=[CH:4][C:3]=1[C:13](=[O:22])/[CH:14]=[CH:15]/[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>CCOC(C)=O.[Pd]>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH:10]([CH3:12])[CH3:11])[CH:5]=[CH:4][C:3]=1[C:13](=[O:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OCC(C)C)C(\C=C\C1=NC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was conducted at atmospheric pressure room temperature until the starting material
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the crude was purified by chromatography on silica gel (25% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OCC(C)C)C(CCC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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